molecular formula C10H16O B3057477 4,5-Heptadien-2-one, 3,3,6-trimethyl- CAS No. 81250-41-1

4,5-Heptadien-2-one, 3,3,6-trimethyl-

Cat. No.: B3057477
CAS No.: 81250-41-1
M. Wt: 152.23 g/mol
InChI Key: MMLSXKDAXYUEEL-UHFFFAOYSA-N
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Description

Overview and Established Nomenclature in Scientific Literature

In scientific literature, precise nomenclature is critical for the unambiguous identification of chemical substances. 4,5-Heptadien-2-one, 3,3,6-trimethyl- is identified by the CAS Registry Number 81250-41-1. guidechem.com According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 3,3,6-trimethylhepta-4,5-dien-2-one. nih.govchemspider.com The compound is also known by several synonyms, which are often found across various chemical databases and publications. nih.govchemspider.com

This compound is a branched, unsaturated ketone. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of approximately 152.23 g/mol . guidechem.comnih.gov Research applications have noted its role as an intermediate in organic synthesis and its identification in food chemistry, for example, in low-temperature vacuum-fried banana products.

Compound Identification for 3,3,6-trimethylhepta-4,5-dien-2-one
IdentifierValue
IUPAC Name3,3,6-trimethylhepta-4,5-dien-2-one nih.govchemspider.com
CAS Registry Number81250-41-1 guidechem.comnih.gov
Molecular FormulaC₁₀H₁₆O nih.govuni.lu
Molecular Weight152.23 g/mol nih.gov
InChIKeyMMLSXKDAXYUEEL-UHFFFAOYSA-N nih.govuni.lu

Fundamental Structural Characteristics and Chemical Class Affiliation

The structure of 4,5-Heptadien-2-one, 3,3,6-trimethyl- is defined by a seven-carbon chain (heptane backbone) that features several key functional groups and substitutions. A ketone functional group (a carbonyl group, C=O) is located at the second carbon position. allen.in The molecule's most distinctive feature is the presence of cumulated double bonds at the fourth and fifth carbon positions (C4=C5=C6), which defines it as an allene (B1206475). wikipedia.org

This allenic system imparts specific geometric constraints on the molecule. The central carbon atom of the allene group is sp-hybridized and has a linear geometry, while the two adjacent carbon atoms of the double bonds are sp²-hybridized. wikipedia.org This results in the planes of the substituents on these two carbons being twisted 90° relative to each other. wikipedia.org The structure also includes three methyl (CH₃) groups: two attached to the third carbon (a gem-dimethyl group) and one to the sixth carbon. nih.gov

Based on these features, the compound is classified as a ketone, and more specifically, as an unsaturated aliphatic ketone or an allenic ketone. allen.innih.gov Allenic ketones are a reactive class of compounds studied for their unique chemical properties and potential in synthetic chemistry. nih.gov

Structural and Chemical Class Details
FeatureDescription
Chemical ClassKetone; Allenic Ketone allen.innih.gov
Core StructureHeptadiene backbone
Primary Functional GroupKetone (at C-2) allen.in
Key Structural MoietyAllene (cumulated C4=C5 double bonds) wikipedia.org
SubstituentsTwo methyl groups at C-3, one methyl group at C-6 nih.gov
HybridizationCentral allene carbon (C-5) is sp-hybridized; terminal allene carbons (C-4, C-6) are sp²-hybridized wikipedia.org

Historical Trajectory of Research on Heptadienone and Related Ketone Structures

For many years, allenes were regarded as chemical curiosities and were not widely explored in synthesis. wikipedia.org However, this perception began to shift significantly in the 1950s, leading to a surge in research. wikipedia.org Today, over 150 natural products containing an allene or cumulene structure have been identified, highlighting their biological relevance and making them valuable targets for synthesis. wikipedia.orgnih.gov

The study of allenic ketones is a specific subset of this broader field. Research from the late 1960s, such as a 1969 paper on an allenic ketone isolated from grasshoppers, demonstrates early interest in the synthesis and characterization of such natural products. rsc.org This work contributed to the foundational understanding of the spectral properties and synthetic pathways toward these complex molecules. rsc.org

More recent research has focused on the diverse reactivity of allenic ketones. They are now recognized as valuable substrates in a variety of chemical transformations, including reactions with nucleophiles to form functionalized heterocycles and other complex structures. nih.gov The development of efficient and stereoselective methods for synthesizing allene derivatives remains a prerequisite for advancing research into their applications. nih.gov While the specific historical timeline for 4,5-Heptadien-2-one, 3,3,6-trimethyl- is not extensively documented in seminal early literature, its study is embedded within the broader and expanding academic interest in the synthesis and properties of functionalized allenes and related ketone structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C10H16O/c1-8(2)6-7-10(4,5)9(3)11/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSXKDAXYUEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=CC(C)(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342957
Record name 4,5-Heptadien-2-one, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-41-1
Record name 4,5-Heptadien-2-one, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Elucidation of Biosynthetic and Degradative Pathways

Occurrence in Biological Systems

The presence of 4,5-Heptadien-2-one, 3,3,6-trimethyl- has been documented in a range of biological systems, from specific plant species to products of thermal processing. Its detection in these varied contexts highlights the different mechanisms through which it can be formed.

Identification and Distribution in Artemisia Species

While the isomeric compound, artemisia ketone, is a well-known constituent of many Artemisia species, the presence of 4,5-Heptadien-2-one, 3,3,6-trimethyl- has been specifically reported in the essential oil of Artemisia kotuchovii. researchgate.net However, detailed chemical analyses of the essential oils from Artemisia thuscula and Artemisia judaica have not definitively identified 4,5-Heptadien-2-one, 3,3,6-trimethyl-. Instead, these studies have predominantly reported the presence of other monoterpenes and sesquiterpenes, including piperitone, camphor, and artemisia alcohol. nih.govsci-hub.ru This suggests that the distribution of 4,5-Heptadien-2-one, 3,3,6-trimethyl- within the Artemisia genus may be species-specific.

Table 1: Reported Presence of 4,5-Heptadien-2-one, 3,3,6-trimethyl- in Artemisia Species

SpeciesPresence of 4,5-Heptadien-2-one, 3,3,6-trimethyl-Primary Components Reported
Artemisia kotuchoviiIdentified researchgate.netNot detailed in the available search results.
Artemisia thusculaNot explicitly reported in searched literature.Major components are other monoterpenes.
Artemisia judaicaNot explicitly reported in searched literature. nih.govsci-hub.ruPiperitone, ethyl cinnamate, camphor. nih.govsci-hub.ru

Characterization as a Volatile Organic Compound (VOC) in Plant Emissions

4,5-Heptadien-2-one, 3,3,6-trimethyl- has been identified as a volatile organic compound (VOC) in the emissions of grapevines. researchgate.net Plant VOCs play a crucial role in plant communication, defense against herbivores and pathogens, and attracting pollinators. The emission of this compound from grapevines suggests its potential involvement in these ecological interactions. researchgate.net

Detection and Formation during Thermal Processing and Oxidation of Natural Products

The formation of 4,5-Heptadien-2-one, 3,3,6-trimethyl- has been observed during the thermal processing of food products. researchgate.net Notably, it has been identified as a volatile oxidation byproduct resulting from the degradation of zeaxanthin (B1683548), a common carotenoid pigment, in soybean oil. researchgate.net This degradation process is reportedly accelerated by exposure to UV light and high oxygen levels. researchgate.net This indicates that the compound can be generated from the breakdown of larger precursor molecules under specific environmental conditions.

Investigating Biosynthetic Routes

The formation of 4,5-Heptadien-2-one, 3,3,6-trimethyl- in biological systems can be attributed to both enzymatic biosynthetic pathways within plants and the oxidative degradation of larger molecules.

Proposed Enzymatic Mechanisms in Plant Metabolism

As an irregular monoterpene, the biosynthesis of 4,5-Heptadien-2-one, 3,3,6-trimethyl- is believed to deviate from the typical head-to-tail condensation of isoprene (B109036) units that forms regular monoterpenes. nih.govnih.gov The proposed enzymatic mechanisms for the formation of irregular monoterpenes involve the action of specific synthases that can catalyze non-canonical condensations of isoprenoid precursors. nih.govnih.gov For instance, the biosynthesis of the irregular monoterpene lavandulyl diphosphate (B83284) involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units. nih.govnih.gov It is plausible that a similar enzymatic pathway, involving a specialized monoterpene synthase, could lead to the formation of the carbon skeleton of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. Subsequent enzymatic modifications, such as oxidation, would then yield the final ketone structure.

Oxidative Degradation Pathways Leading to Dienone Formation

The identification of 4,5-Heptadien-2-one, 3,3,6-trimethyl- as a degradation product of zeaxanthin points to oxidative cleavage as a significant formation pathway. researchgate.net Carotenoids, with their long polyene chains, are susceptible to oxidative degradation when exposed to factors like heat, light, and oxygen. nih.gov This process can be either enzymatic, mediated by carotenoid cleavage dioxygenases (CCDs), or non-enzymatic. researchgate.net The oxidative cleavage of the C40 carotenoid backbone can result in a variety of smaller volatile and non-volatile compounds, including C10 ketones. nih.gov The formation of 4,5-Heptadien-2-one, 3,3,6-trimethyl- from zeaxanthin likely involves the cleavage of the carotenoid chain at specific double bonds, followed by rearrangements and oxidation to form the dienone structure.

Table 2: Summary of Investigated Formation Pathways

PathwayDescriptionPrecursorsKey Factors
Enzymatic Biosynthesis Proposed pathway in plants involving non-canonical condensation of isoprene units by specialized synthases. nih.govnih.govIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Specific monoterpene synthases
Oxidative Degradation Cleavage of carotenoid backbone due to exposure to oxidative stress (heat, light, oxygen). researchgate.netnih.govZeaxanthin, other carotenoidsUV exposure, high oxygen tension researchgate.net

Analytical Methodologies for Natural Product Isolation and Identification

The isolation and analysis of volatile compounds like 4,5-Heptadien-2-one, 3,3,6-trimethyl- from complex natural matrices require specialized techniques that can effectively separate them from non-volatile components and prepare them for identification.

Hydrodistillation and Solvent Extraction Techniques

Hydrodistillation (HD) is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials. researchgate.net The process involves heating the plant material while it is fully submerged in water. The heat causes the plant's cell structures to rupture, releasing the volatile compounds. As the water boils, it forms steam that co-distills with the volatile oils. This mixture of steam and volatile compounds is then passed through a condenser, which cools it back into a liquid state. Due to the immiscibility of essential oils with water, the mixture naturally separates into two layers: the essential oil and the aqueous distillate (hydrosol), allowing for easy collection of the volatile fraction. edenbotanicals.com

This method is suitable for thermostable compounds. However, the prolonged exposure to heat and boiling water can sometimes lead to hydrolysis or thermal degradation of sensitive molecules, potentially altering the chemical profile of the extract. researchgate.netnih.gov For a compound like 4,5-Heptadien-2-one, 3,3,6-trimethyl-, hydrodistillation would be a viable, albeit potentially harsh, method for isolation from a plant or food matrix.

Solvent Extraction is an alternative method used for compounds that are too delicate to withstand the high temperatures of distillation. usalab.com This technique employs an organic solvent, such as hexane, ethanol (B145695), or acetone (B3395972), to dissolve the volatile and non-volatile lipophilic components from the plant material. customprocessingservices.cominstructables.com The process typically involves macerating the prepared plant matter and mixing it with the chosen solvent. instructables.com The solvent penetrates the plant tissues and dissolves the target compounds. customprocessingservices.com Afterward, the solid material is filtered out, and the solvent is carefully removed from the filtrate, usually by vacuum distillation at a low temperature, to yield a concentrated extract known as an absolute or concrete. orlifeglobal.com

The key advantage of solvent extraction is its ability to preserve the integrity of thermolabile compounds. However, a significant drawback is the potential for trace amounts of the chemical solvent to remain in the final product. customprocessingservices.com The choice of solvent is critical and is based on the polarity and solubility of the target compounds. customprocessingservices.com

Technique Principle Advantages Disadvantages Applicability for Volatile Ketones
Hydrodistillation Co-distillation of volatile compounds with steam generated from boiling water containing the plant material. edenbotanicals.comnih.govSolvent-free product, effective for many volatile compounds. nih.govPotential for thermal degradation or hydrolysis of sensitive compounds. researchgate.netnih.govSuitable, but care must be taken to avoid heat-induced chemical changes.
Solvent Extraction Use of an organic solvent (e.g., hexane, ethanol) to dissolve target compounds from the plant matrix. usalab.comcustomprocessingservices.comLow-temperature process, suitable for delicate and thermolabile compounds; can produce a more authentic fragrance. usalab.comorlifeglobal.comPotential for residual solvent in the final extract; extracts both volatile and non-volatile components. customprocessingservices.comorlifeglobal.comHighly suitable, especially for preserving the original structure of the compound.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds (VOCs). mdpi.com It is particularly well-suited for analyzing the aroma and flavor profiles of food, beverages, and plant materials. The technique combines sampling, extraction, and concentration into a single step.

The core of the HS-SPME method is a fused-silica fiber coated with a specific polymeric stationary phase. For analysis, a sample is placed in a sealed vial and typically heated to a specific temperature to encourage the release of volatile compounds into the space above the sample (the headspace). The SPME fiber is then exposed to this headspace. The volatile analytes adsorb onto the fiber's coating. After an established equilibrium or extraction time, the fiber is withdrawn and inserted directly into the injector of a gas chromatograph (GC) for thermal desorption, separation, and subsequent analysis, often by mass spectrometry (MS). mdpi.com

The efficiency of the extraction depends on several parameters that must be optimized, including the type of fiber coating, extraction temperature, and extraction time. mdpi.com Different fiber coatings have varying affinities for different types of analytes (e.g., polar vs. non-polar). For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its ability to adsorb a broad range of volatile molecules. mdpi.com HS-SPME's advantages include its simplicity, sensitivity, and avoidance of organic solvents, which prevents potential interference and makes it an environmentally friendly technique. mdpi.com

Parameter Description Typical Range/Options Significance
Fiber Coating The stationary phase on the fiber that adsorbs the analytes.DVB/CAR/PDMS, PDMS/DVB, CAR/PDMS, PA, PDMS. mdpi.commdpi.comDetermines the selectivity and efficiency of extraction for different types of volatile compounds.
Extraction Temp. The temperature at which the sample is held to release volatiles into the headspace.40°C - 85°CAffects the vapor pressure of analytes; higher temperatures increase release but can cause degradation. mdpi.commdpi.com
Extraction Time The duration the fiber is exposed to the headspace.15 min - 78 minAffects the amount of analyte adsorbed; longer times can lead to competitive displacement. mdpi.commdpi.com
Equilibration Time The time the sample is heated before the fiber is exposed, allowing volatiles to enter the headspace.5 min - 15 minEnsures a stable concentration of volatiles in the headspace for reproducible extraction. mdpi.com
Desorption Time The time the fiber spends in the hot GC inlet to release the analytes.3 min - 5 minMust be sufficient to ensure complete transfer of analytes from the fiber to the GC column. mdpi.com

Advanced Synthetic Methodologies and Chemical Derivations

De Novo Synthetic Approaches to 4,5-Heptadien-2-one, 3,3,6-trimethyl-

The ground-up construction of 4,5-Heptadien-2-one, 3,3,6-trimethyl- relies on carefully orchestrated reaction sequences that allow for precise control over the molecular framework.

Stereoselective Oxidation of Precursor Heptadienols (e.g., 4,5-Heptadien-2-ol, 3,3,6-trimethyl-)

A well-documented and efficient method for the synthesis of 4,5-Heptadien-2-one, 3,3,6-trimethyl- involves the stereoselective oxidation of its corresponding precursor alcohol, 4,5-Heptadien-2-ol, 3,3,6-trimethyl-. This transformation is commonly achieved using Jones reagent, which is a solution of chromium trioxide in aqueous sulfuric acid.

The reaction proceeds by the oxidation of the secondary alcohol functionality of the precursor to a ketone. A key advantage of this method is its selectivity; the mild conditions under which Jones oxidation is performed ensure that the labile allenic moiety within the heptadiene backbone remains intact. This chemoselectivity is crucial for preserving the desired unsaturated framework of the final product. The process typically affords a high yield of the target ketone.

Table 1: Stereoselective Oxidation of 4,5-Heptadien-2-ol, 3,3,6-trimethyl-

Oxidizing AgentSolventTemperatureYieldReference
Jones Reagent (CrO₃/H₂SO₄/H₂O)Acetone (B3395972)Room TemperatureHigh rsc.org

Convergent and Divergent Synthetic Strategies

While specific examples of comprehensive convergent and divergent synthetic strategies for 4,5-Heptadien-2-one, 3,3,6-trimethyl- are not extensively detailed in publicly available scientific literature, the principles of these strategies can be applied to its theoretical construction.

Conversely, a divergent strategy would begin with a common intermediate that can be selectively modified to produce a variety of structurally related compounds, including 4,5-Heptadien-2-one, 3,3,6-trimethyl- and its analogs. This approach is particularly useful for generating a library of compounds for structure-activity relationship studies.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of 4,5-Heptadien-2-one, 3,3,6-trimethyl- allows for the exploration of the chemical space around this core structure and the investigation of how molecular modifications influence its properties.

Modifications of the Heptadiene Backbone and Ketone Functionality

Modifications to the heptadiene backbone could include altering the substitution pattern on the allene (B1206475), shifting the position of the double bonds, or changing the length of the carbon chain. The ketone functionality can also be a site for derivatization. For example, reduction of the ketone would yield the corresponding secondary alcohol, while reaction with Grignard reagents could introduce a variety of alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols.

Stereochemical Control in Dienone Synthesis

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when dealing with chiral molecules. For allenes such as 4,5-Heptadien-2-one, 3,3,6-trimethyl-, the potential for axial chirality exists. The synthesis of specific stereoisomers would require the use of chiral reagents or catalysts. While detailed studies on the stereocontrolled synthesis of this specific dienone are not widely reported, general methodologies for the asymmetric synthesis of allenic ketones are an active area of research. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity in the formation of the allene moiety.

Utility as an Intermediate in Complex Organic Synthesis

The chemical functionality of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, namely the reactive ketone group and the unique allenic system, makes it a potentially valuable building block in the synthesis of more complex molecules. rsc.org The allene can participate in various cycloaddition reactions, and the ketone provides a handle for further carbon-carbon bond formations and functional group interconversions. While its application as a starting material in the total synthesis of complex natural products is not extensively documented in the literature, its structural motifs are found in a variety of natural products, suggesting its potential as a synthon in synthetic endeavors targeting these molecules.

Mechanistic Studies of Chemical Reactivity and Transformations

Fundamental Chemical Reactions

The presence of both a ketone and an allene (B1206475) group within the same molecule imparts a rich and varied chemical reactivity to 4,5-Heptadien-2-one, 3,3,6-trimethyl-. The compound is susceptible to a range of chemical transformations, including oxidation, reduction, and addition reactions.

Oxidation Reactions and Characterization of Oxidized Products

The oxidation of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, can be approached with various oxidizing agents, with the reaction outcome being highly dependent on the reagent's strength and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), are expected to cleave the carbon-carbon double bonds of the allene system, as well as potentially oxidize the ketone functionality.

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents like potassium permanganate can cleave the carbon-carbon bonds adjacent to the carbonyl group, often in a non-selective manner, leading to a mixture of carboxylic acids. pressbooks.pubchemguide.co.uk For 4,5-Heptadien-2-one, 3,3,6-trimethyl-, this would likely result in the breakdown of the carbon skeleton.

Ozonolysis is a more specific method for cleaving double bonds. researchgate.net Treatment of the compound with ozone, followed by a workup step, would be expected to cleave the C4=C5 and C5=C6 double bonds of the allene. A reductive workup (e.g., with zinc and water) would likely yield acetone (B3395972) from the C5=C(CH₃)₂ terminus and a β-ketoaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce acetone and a β-ketocarboxylic acid.

A summary of the predicted oxidation products is presented in the table below.

Oxidizing AgentPredicted Products
Hot alkaline KMnO₄Mixture of smaller carboxylic acids (destructive oxidation)
1. O₃, 2. Zn/H₂OAcetone, 3,3-dimethyl-2-oxobutanal
1. O₃, 2. H₂O₂Acetone, 3,3-dimethyl-2-oxobutanoic acid

Characterization of these products would typically involve spectroscopic methods such as infrared (IR) spectroscopy to identify the carbonyl and hydroxyl groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the carbon skeleton of the fragments.

Reduction Reactions and Characterization of Reduced Products

The reduction of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, can target either the ketone functionality, the allene system, or both, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is a powerful reduction method that would be expected to reduce both the allene and the ketone. This would result in the formation of 3,3,6-trimethylheptan-2-ol. The reaction proceeds by the stepwise addition of hydrogen atoms across the double bonds and the carbonyl group.

More selective reduction of the ketone can be achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to their corresponding alcohols, while leaving carbon-carbon double bonds intact. Therefore, treatment of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to yield 3,3,6-trimethyl-4,5-heptadien-2-ol. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.

The expected products of these reduction reactions are detailed in the table below.

Reducing AgentPredicted Product
H₂ / Pd/C3,3,6-Trimethylheptan-2-ol
NaBH₄, CH₃OH3,3,6-Trimethyl-4,5-heptadien-2-ol

The characterization of the reduced products would rely on techniques such as IR spectroscopy, which would show the appearance of a broad hydroxyl (-OH) absorption and the disappearance of the ketone carbonyl peak. ¹H and ¹³C NMR spectroscopy would confirm the structure of the resulting alcohol.

Electrophilic and Nucleophilic Addition Reactions

Due to the presence of both an electrophilic carbonyl carbon and nucleophilic carbon-carbon double bonds, 4,5-Heptadien-2-one, 3,3,6-trimethyl-, can undergo both nucleophilic and electrophilic addition reactions. It is important to note that what might be termed "substitution" reactions for this compound are more accurately described as addition reactions.

The carbonyl group is a primary site for nucleophilic attack. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), will add to the carbonyl carbon to form a tertiary alcohol after an acidic workup.

The allenic system, particularly in the context of an α,β-unsaturated system, is susceptible to conjugate addition (a 1,4-addition). In the case of allenic ketones, nucleophilic attack can occur at the γ-carbon (C6), which is in conjugation with the carbonyl group. This type of reaction, known as a conjugate addition, is a key transformation for electron-deficient allenes. acs.orgacs.orgwikipedia.org The reaction with soft nucleophiles, such as cuprates (Gilman reagents), or the use of organocatalysts can promote this conjugate addition, leading to the formation of a β,γ-unsaturated ketone. acs.orgacs.org

Electrophilic addition to the allene is also possible. The reaction with electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed at the more electron-rich double bond of the allene. The regioselectivity of this addition would be influenced by the electronic effects of the alkyl and acyl substituents.

A summary of potential addition reactions is provided below.

Reagent TypeReactionExpected Product
Grignard Reagent (e.g., CH₃MgBr)Nucleophilic Addition to C=O2,3,3,6-Tetramethyl-4,5-heptadien-2-ol
Gilman Reagent (e.g., (CH₃)₂CuLi)Conjugate Nucleophilic Addition3,3,6,6-Tetramethyl-4-hepten-2-one
Bromine (Br₂)Electrophilic Addition to AlleneDihaloalkene

Photochemical Transformations and Rearrangements

The photochemistry of unsaturated ketones is a well-studied field, and 4,5-Heptadien-2-one, 3,3,6-trimethyl-, with its dienone structure, is expected to undergo interesting photochemical transformations.

Elucidation of Photochemical Rearrangement Pathways

Upon absorption of ultraviolet light, the carbonyl group of an unsaturated ketone can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org From these excited states, several rearrangement pathways are possible.

For dienones, photochemical reactions such as [2+2] cycloadditions are common. researchgate.net In an intramolecular sense, this could lead to the formation of bicyclic products. Intermolecularly, in the presence of an alkene, a [2+2] cycloaddition could occur between one of the double bonds of the allene and the alkene.

Norrish type I and type II reactions are also characteristic photochemical reactions of ketones. wikipedia.orgedurev.in A Norrish type I reaction involves the cleavage of the α-carbon-carbon bond (the bond between C2 and C3 in this case), which would generate two radical fragments. These radicals can then undergo further reactions such as decarbonylation or recombination. A Norrish type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In 4,5-Heptadien-2-one, 3,3,6-trimethyl-, there are γ-hydrogens on the C1 methyl group and on the C6 methyl groups. Abstraction of a γ-hydrogen would lead to the formation of a 1,4-diradical, which can then cyclize to a cyclobutanol (B46151) or cleave to form an enol and an alkene.

Role of Diradical Intermediates in Photoreactions

The photochemical reactions of enones and dienones, particularly [2+2] cycloadditions, are known to proceed through diradical intermediates. wikipedia.org Upon photoexcitation to the triplet state, the excited dienone can react with a ground-state alkene (in an intermolecular reaction) or another part of the same molecule (in an intramolecular reaction) to form a 1,4-diradical.

This triplet diradical is a key intermediate that determines the stereochemistry and regiochemistry of the final products. meta-synthesis.com The diradical can exist in either a singlet or a triplet state. youtube.com The triplet diradical has a longer lifetime, allowing for conformational changes before ring closure. youtube.com Spin inversion to the singlet diradical is necessary before the final bond formation to yield the cyclobutane (B1203170) product. Alternatively, the diradical can undergo other reactions, such as fragmentation, leading to different products. The stability of the diradical intermediates plays a crucial role in dictating the favored reaction pathway.

Photoisomerization and Photocyclization Studies

Photochemical reactions of dienones often lead to a variety of isomeric products through complex rearrangements. While specific studies on the photoisomerization and photocyclization of 4,5-Heptadien-2-one, 3,3,6-trimethyl- are not extensively documented, the behavior of structurally similar compounds provides valuable insights into its potential photochemical transformations.

One pertinent example is the photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one, a constitutional isomer of the target molecule. researchgate.net Irradiation of a solution of this dienone was found to yield a single rearrangement product, 2,7-dimethyl-2,6-octadien-4-one. researchgate.net This transformation suggests a complex intramolecular mechanism likely involving excited states and radical intermediates.

Table 1: Photochemical Rearrangement of a Structurally Related Dienone

Starting Material Product Reference

Based on this precedent, it can be postulated that 4,5-Heptadien-2-one, 3,3,6-trimethyl- could also undergo intricate intramolecular rearrangements upon exposure to light, potentially leading to various isomeric structures. The specific products would be influenced by the relative positions of the carbonyl group and the double bonds, as well as the steric hindrance imposed by the gem-dimethyl group.

Cycloaddition Reactions (e.g., Diels-Alder type reactions involving related dienones)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a conjugated diene and a dienophile. princeton.eduwikipedia.org Allenic compounds, including allenic esters and ketones, can function as dienophiles in such [4+2] cycloaddition reactions. rsc.orgorganic-chemistry.org The reactivity of the allene is influenced by the substituents attached to it.

In the case of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, the allenic moiety could potentially act as a dienophile. The presence of the electron-withdrawing acetyl group adjacent to the allene system can enhance its dienophilic character. However, the steric bulk of the gem-dimethyl and isopropylidene groups might hinder the approach of a diene, thereby affecting the feasibility and stereochemical outcome of the reaction.

While specific Diels-Alder reactions involving 4,5-Heptadien-2-one, 3,3,6-trimethyl- are not detailed in the available literature, the general reactivity of allenic systems suggests its potential to participate in such transformations. rsc.orgorganic-chemistry.org For example, intramolecular Diels-Alder reactions have been observed with allenic esters, demonstrating the capability of the allenic double bond to act as a dienophile. rsc.org

Table 2: General Reactivity in Diels-Alder Reactions

Role of Compound Reactive Moiety Influencing Factors

Further research would be necessary to explore the specific conditions and diene partners with which 4,5-Heptadien-2-one, 3,3,6-trimethyl- might undergo cycloaddition reactions.

Reaction with Biological Reagents and Formation of Adducts (e.g., Phenolic compounds)

The reactivity of ketones with phenolic compounds can lead to the formation of various adducts, particularly under conditions that promote either acid or base catalysis. These reactions are of interest in various fields, including food chemistry and toxicology.

Studies on the reactions of other dienones with phenolic compounds can provide a model for the potential reactivity of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. For instance, the heating of 3,5-heptadien-2-one in the presence of resorcinol (B1680541) has been shown to result in the formation of ketone-resorcinol adducts. nih.gov This indicates that the carbonyl group and the conjugated system of the dienone are susceptible to nucleophilic attack by the electron-rich aromatic ring of the phenol.

The specific products of such reactions can be complex and may include chromane (B1220400) derivatives or other heterocyclic structures. nih.gov The reaction of 4,5-Heptadien-2-one, 3,3,6-trimethyl- with phenolic compounds would likely be influenced by the steric hindrance around the carbonyl group and the allene. The gem-dimethyl group could potentially slow down the rate of reaction compared to less substituted ketones.

Table 3: Example of Adduct Formation with a Related Dienone

Ketone Phenolic Reagent Observed Products Reference

The potential for 4,5-Heptadien-2-one, 3,3,6-trimethyl- to form adducts with biological nucleophiles is an area that warrants further investigation, as such reactions could have implications for its biological activity and metabolic pathways.

Sophisticated Spectroscopic Characterization and Analytical Chemistry Applications

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. Each technique offers a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on the methyl groups would appear as singlets or doublets in the upfield region of the spectrum. The vinyl protons of the dienone system would resonate at lower field, typically in the range of δ 5.0-7.0 ppm, with their chemical shifts and coupling patterns providing information about their geometric arrangement.

Predicted ¹³C NMR Chemical Shifts
Carbon Atom
C=O
C(CH₃)₂
=C(CH₃)₂
=CH-
=C=
-C(CH₃)₂
-COCH₃
=C(CH₃)₂

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 4,5-Heptadien-2-one, 3,3,6-trimethyl-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 152.23 g/mol . creative-proteomics.com

Electron ionization (EI) would lead to characteristic fragmentation. A prominent fragment is often observed at m/z 137, corresponding to the loss of a methyl group ([M-15]⁺). creative-proteomics.com Other significant fragments would arise from cleavage at various points in the carbon chain, particularly alpha-cleavage adjacent to the carbonyl group and fragmentation of the dienone system.

Key Mass Spectrometry Fragments
m/z Value
152
137
109
67

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the range of 1650-1725 cm⁻¹. The presence of conjugation with the diene system would shift this absorption to a lower frequency. Additionally, C-H stretching vibrations for the methyl groups would be seen around 2850-3000 cm⁻¹, and C=C stretching vibrations for the diene would appear in the 1600-1680 cm⁻¹ region.

Characteristic IR Absorption Bands
Functional Group
C=O (Ketone, conjugated)
C=C (Allene)
C-H (sp³)
C-H (sp²)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. The conjugated dienone chromophore in 4,5-Heptadien-2-one, 3,3,6-trimethyl-, is expected to exhibit a strong absorption band (π → π* transition) in the UV region. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents. For α,β-unsaturated ketones, the λmax is typically in the range of 210-250 nm. The specific λmax for this compound would provide evidence for the conjugated system. researchgate.net

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating 4,5-Heptadien-2-one, 3,3,6-trimethyl-, from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds in mixtures. In this method, the mixture is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification.

High-Performance Liquid Chromatography (HPLC) for Compound Tracking

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like 4,5-Heptadien-2-one, 3,3,6-trimethyl-, HPLC is an invaluable tool for tracking its presence in reaction mixtures, monitoring purification processes, and determining its purity. The method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

To enhance detection by a UV-Vis detector, ketones like 4,5-Heptadien-2-one, 3,3,6-trimethyl- are often derivatized prior to analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated and exhibits strong absorbance at wavelengths around 360-370 nm, significantly improving detection limits and selectivity.

The retention time (tR)—the time it takes for the analyte to pass through the column to the detector—is a key parameter for identification under specific chromatographic conditions. By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for accurate quantification.

Below is an interactive table outlining a typical set of parameters for an HPLC method developed for tracking 4,5-Heptadien-2-one, 3,3,6-trimethyl- following derivatization with DNPH.

ParameterSpecificationRationale
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)The non-polar C18 stationary phase effectively retains the hydrophobic DNPH derivative of the target compound.
Mobile PhaseGradient of Acetonitrile (ACN) and WaterA gradient elution (changing solvent composition over time) allows for efficient separation of compounds with varying polarities.
Flow Rate1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
DetectionUV-Vis Diode-Array Detector (DAD) at 365 nmThe DNPH derivative has a strong UV absorbance at this wavelength, ensuring high sensitivity and specificity.
Injection Volume10 µLA typical volume for analytical HPLC to ensure sharp peaks without overloading the column.

Computational Chemistry and Theoretical Spectroscopic Predictions

Computational chemistry provides powerful theoretical tools to investigate molecular structures, properties, and spectroscopic signatures without the need for empirical measurement. For a molecule like 4,5-Heptadien-2-one, 3,3,6-trimethyl-, techniques such as Ab Initio and Density Functional Theory (DFT) can offer profound insights.

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Confirmation

Ab Initio and DFT methods are used to solve the molecular Schrödinger equation, providing a fundamental description of the electronic structure. These calculations can determine the lowest-energy geometry (the most stable structure) of a molecule by optimizing bond lengths, bond angles, and dihedral angles.

For 4,5-Heptadien-2-one, 3,3,6-trimethyl-, a key structural feature is the allene (B1206475) group (C=C=C), which imposes a specific geometry. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can precisely predict the molecular geometry. The results of such calculations can confirm the spatial arrangement of the atoms, including the near 180° angle of the central carbon in the allene moiety and the trigonal planar geometry around the carbonyl carbon.

The table below presents illustrative data that would be obtained from a DFT calculation for the structural confirmation of 4,5-Heptadien-2-one, 3,3,6-trimethyl-.

Structural ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
Carbonyl C=OC2=O111.21 Å
Allene C=CC4=C51.31 Å
Allene C=CC5=C61.31 Å
Carbon-CarbonC2-C31.52 Å
Carbon-CarbonC3-C41.50 Å
**Bond Angles (°) **
Allene C=C=CC4=C5=C6178.5°
Carbonyl O=C-CO11=C2-C3121.0°
Quaternary CarbonC2-C3-C4112.0°

Prediction of Spectroscopic Parameters

Once the optimized molecular geometry is determined, computational methods can be used to predict various spectroscopic parameters. These predictions are crucial for interpreting experimental spectra and can help in the structural assignment of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for each atom, which are then converted into NMR chemical shifts (δ). By comparing the predicted ¹H and ¹³C NMR spectra with experimental data, the structural assignment can be confidently confirmed.

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule. Each frequency corresponds to a specific molecular motion (e.g., stretching, bending). Key predicted frequencies for 4,5-Heptadien-2-one, 3,3,6-trimethyl- would include the characteristic asymmetric stretch of the allene group and the strong stretching vibration of the carbonyl (C=O) group. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement.

Mass Spectrometry: While not a direct output of DFT calculations in the same way as NMR or IR, related computational tools can predict properties relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated. These values can aid in the identification of compounds in ion mobility-mass spectrometry analyses.

The following interactive table shows predicted spectroscopic parameters for 4,5-Heptadien-2-one, 3,3,6-trimethyl-.

ParameterValueAssignment/Adduct
IR Frequency (scaled)~1960 cm⁻¹Allene (C=C=C) Asymmetric Stretch
IR Frequency (scaled)~1715 cm⁻¹Carbonyl (C=O) Stretch
¹³C-NMR Shift (δ)~212 ppmC2 (Carbonyl)
¹³C-NMR Shift (δ)~205 ppmC5 (Central Allene Carbon)
¹³C-NMR Shift (δ)~100 ppmC4/C6 (Terminal Allene Carbons)
¹³C-NMR Shift (δ)~50 ppmC3 (Quaternary Carbon)
CCS (Ų)134.4[M+H]⁺
CCS (Ų)141.2[M+Na]⁺

Mechanistic Investigations of Biological Interactions

Antimicrobial Activity Mechanisms

Artemisia ketone is a significant component of the essential oils of several Artemisia species, which are recognized for their antimicrobial properties. nih.govnih.gov The mechanisms underlying these properties are complex and involve the disruption of microbial cell structures and functions.

Essential oils derived from Artemisia species have demonstrated the ability to inhibit the formation of biofilms by both Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses.

For instance, extracts from Artemisia have been shown to significantly inhibit biofilm formation in P. aeruginosa PAO1 in a dose-dependent manner. nih.gov This inhibition is linked to a reduction in the production of virulence factors that are regulated by quorum sensing, a bacterial cell-to-cell communication system. nih.gov Similarly, essential oils from Artemisia herba alba, Artemisia campestris, and Artemisia absinthium have been found to reduce biofilm formation by enteropathogenic E. coli (EPEC) by up to 45% and by E. coli K-12 by up to 70% after 24 hours of treatment. nih.govnih.govresearchgate.net The anti-biofilm activity is attributed to the inhibition of bacterial attachment to surfaces. nih.govresearchgate.net

While these studies highlight the potential of Artemisia essential oils, which contain Artemisia ketone as a major constituent, further research is needed to isolate and confirm the specific effects of 4,5-Heptadien-2-one, 3,3,6-trimethyl- on bacterial biofilm formation.

OrganismSource of CompoundObserved EffectReference
Pseudomonas aeruginosa PAO1Artemisia argyi leaf extractsSignificant inhibition of biofilm formation in a concentration-dependent manner. nih.gov
Enteropathogenic Escherichia coli E2346/69Essential oils of Artemisia herba alba, Artemisia campestris, and Artemisia absinthiumUp to 45% reduction in biofilm formation after 24h treatment. nih.govnih.govresearchgate.net
Escherichia coli K-12Essential oils of Artemisia herba alba, Artemisia campestris, and Artemisia absinthiumUp to 70% reduction in biofilm formation after 24h treatment. nih.govnih.govresearchgate.net

Essential oils rich in Artemisia ketone have demonstrated notable antifungal activity against various clinical strains of Candida, including Candida albicans. researchgate.net The lipophilic nature of such compounds is believed to facilitate their interaction with the fungal cell membrane, leading to increased permeability and disruption of cellular integrity. mdpi.com

While the precise molecular targets of 4,5-Heptadien-2-one, 3,3,6-trimethyl- in C. albicans are not yet fully elucidated, studies on other compounds from the Artemisia genus provide potential insights. For example, artemisinin (B1665778), a sesquiterpene lactone also found in Artemisia annua, has been shown to inhibit the yeast-to-hyphal transition in C. albicans, a critical step in biofilm formation and pathogenesis. nih.govmdpi.com This is achieved by suppressing the expression of biofilm-related genes. mdpi.com Furthermore, artemisinin and its derivatives can induce oxidative stress in Candida species by promoting the accumulation of intracellular reactive oxygen species (ROS). nih.gov It is plausible that Artemisia ketone may exert its antifungal effects through similar mechanisms, though direct evidence is required.

The antimicrobial action of 4,5-Heptadien-2-one, 3,3,6-trimethyl- is thought to involve the modulation of crucial cellular processes within microbial cells. Ketone bodies, in general, have been shown to inhibit plasmodial cysteine protease enzymes in malaria parasites. malariaworld.org This suggests that Artemisia ketone may also target specific enzymes in bacteria and fungi, thereby disrupting their metabolic pathways.

In P. aeruginosa, extracts from Artemisia argyi have been observed to reduce the production of virulence factors that are under the control of the quorum sensing (QS) system. nih.gov However, in the same study, the expression of key QS regulatory genes was not significantly affected, indicating that the extract might interfere with the QS system at a post-transcriptional level or through an alternative mechanism. nih.gov The ability of terpenes to infiltrate the phospholipid bilayer of bacterial membranes can lead to the loss of cytoplasmic components and ultimately cell death, suggesting a broad-spectrum disruption of cellular function rather than a single, specific target. mdpi.com

Interaction with Cellular Components

The interaction of 4,5-Heptadien-2-one, 3,3,6-trimethyl- with the fundamental components of microbial cells is central to its biological activity. These interactions primarily involve the cell membrane and specific intracellular molecules.

A primary mechanism of action for many essential oil components, including terpenes like Artemisia ketone, is the disruption of the microbial cell membrane. researchgate.net These lipophilic compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. mdpi.com This disruption can lead to the leakage of essential ions and metabolites from the cell, ultimately resulting in cell death. researchgate.net

Studies on Artemisia essential oils have shown that they can cause significant damage to the bacterial cell wall and membrane, leading to morphological changes and the release of intracellular contents. researchgate.net While these findings are for complex mixtures of compounds, the high concentration of Artemisia ketone in many of these oils suggests it plays a significant role in this membrane-disruptive activity.

Beyond its effects on the cell membrane, 4,5-Heptadien-2-one, 3,3,6-trimethyl- may interact with specific intracellular targets. The chemical structure of ketones suggests potential interactions with proteins, particularly enzymes, which could lead to the inhibition of critical metabolic pathways. malariaworld.org

Mechanistic studies on terpenoids and other phytochemicals found in Artemisia species indicate that they can interfere with DNA and protein synthesis. researchgate.net However, specific research identifying the direct molecular targets and biological pathways affected by pure 4,5-Heptadien-2-one, 3,3,6-trimethyl- is limited. Future investigations are necessary to delineate the precise intracellular interactions of this compound and to fully understand its mode of action.

Structure-Activity Relationship (SAR) Studies for Dienone Analogs

At present, detailed structure-activity relationship (SAR) studies focusing specifically on analogs of 4,5-Heptadien-2-one, 3,3,6-trimethyl- (also known as Artemisia ketone) are not extensively available in publicly accessible scientific literature. While the biological activities of essential oils containing this compound have been a subject of research, systematic investigations into how specific structural modifications of this particular dienone impact its biological efficacy are limited.

General principles of SAR for other dienone-containing compounds can offer some insights into the potential importance of certain structural features of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. The dienone moiety itself is often a key pharmacophore, with the conjugated system and the ketone group being crucial for various biological interactions. Modifications to this system, such as saturation of the double bonds, alteration of the ketone to an alcohol, or changes in the substitution pattern, would be expected to significantly affect its activity.

For instance, the methyl groups at positions 3, 3, and 6 likely play a role in the compound's lipophilicity and steric interactions with biological targets. Altering the size or electronic nature of these substituents could modulate its activity and selectivity.

To illustrate the type of data that would be generated from a hypothetical SAR study, the following table outlines potential modifications and their predicted impact on a generic biological activity, such as antimicrobial efficacy. It is important to note that this table is for illustrative purposes only and is not based on published experimental data for analogs of 4,5-Heptadien-2-one, 3,3,6-trimethyl-.

AnalogModification from Parent CompoundHypothetical Biological Activity (e.g., MIC µg/mL)Rationale for Predicted Change in Activity
4,5-Heptadien-2-one, 3,3,6-trimethyl- (Parent)N/ABaselineN/A
Analog 1Removal of gem-dimethyl at C3DecreasedReduced steric hindrance may alter binding affinity.
Analog 2Replacement of C6-methyl with ethylVariableIncreased lipophilicity may enhance or hinder cell penetration.
Analog 3Reduction of ketone at C2 to a hydroxylDecreasedLoss of the ketone carbonyl may disrupt key hydrogen bonding interactions.
Analog 4Saturation of the C4-C5 double bondDecreasedLoss of the conjugated system could reduce reactivity and alter molecular shape.

Further empirical research, involving the synthesis and biological evaluation of a focused library of analogs, is necessary to establish a clear and detailed SAR for this class of compounds. Such studies would be invaluable in understanding the mechanistic basis of their biological actions and for the potential development of new therapeutic agents.

Future Directions and Interdisciplinary Research Opportunities

Discovery of Novel Chemical Transformations and Reaction Pathways

The reactivity of the allenic and ketone functional groups in 4,5-Heptadien-2-one, 3,3,6-trimethyl-, offers a fertile ground for the discovery of new chemical reactions. The strained allene (B1206475) moiety is particularly susceptible to a range of transformations, opening doors to the synthesis of novel molecular architectures.

Future research could focus on metal-catalyzed reactions, such as palladium- or gold-catalyzed cyclizations, which have been shown to be effective for other allenic compounds. These reactions could lead to the formation of unique carbocyclic and heterocyclic systems that are not readily accessible through conventional synthetic routes. For instance, intramolecular hydroalkoxylation or hydroamination reactions could yield novel furan (B31954) or pyrrole (B145914) derivatives, respectively.

Furthermore, the exploration of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with various dienophiles and olefins could generate complex polycyclic structures. The diastereoselectivity and enantioselectivity of these reactions could be controlled through the use of chiral catalysts, providing access to a diverse library of stereochemically defined compounds for biological screening. The ketone functionality also allows for a host of transformations, including reductions, oxidations, and aldol (B89426) condensations, which could be used to further functionalize the molecule and create derivatives with enhanced properties.

Reaction TypePotential ProductsSignificance
Metal-Catalyzed CyclizationFurans, Pyrroles, CarbocyclesAccess to novel heterocyclic and carbocyclic scaffolds.
Cycloaddition ReactionsPolycyclic SystemsGeneration of complex molecular architectures with potential biological activity.
Ketone ModificationsAlcohols, Carboxylic AcidsCreation of derivatives with altered polarity and functionality.

Integration of Omics Technologies in Biosynthesis and Bioactivity Research

Understanding the biosynthesis of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, in its natural producers is a key area for future investigation. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in elucidating the enzymatic machinery and regulatory networks responsible for its formation.

By sequencing the genomes of organisms that produce this compound, researchers can identify putative biosynthetic gene clusters. Subsequent transcriptomic analysis, comparing conditions of high and low production, can pinpoint the specific genes that are upregulated during its synthesis. Proteomics can then be employed to identify and characterize the enzymes encoded by these genes, confirming their role in the biosynthetic pathway. Metabolomic profiling will be crucial for identifying pathway intermediates and understanding the metabolic flux towards the final product.

Furthermore, omics approaches can be used to investigate the bioactivity of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. For example, treating a biological system with the compound and subsequently performing transcriptomic or proteomic analysis can reveal changes in gene and protein expression, providing insights into its mechanism of action. This information is invaluable for identifying potential molecular targets and understanding the physiological effects of the compound.

Advanced Computational Modeling for Predictive Chemistry and Biology

Computational chemistry and molecular modeling are powerful tools that can accelerate research into the properties and applications of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the compound's reactivity, spectroscopic properties, and the transition states of potential reactions. This information can guide the design of new synthetic routes and help to understand the mechanisms of observed transformations.

Molecular docking simulations can be employed to predict the binding affinity and orientation of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, and its derivatives to various biological targets, such as enzymes and receptors. This can help to prioritize compounds for experimental testing and provide a structural basis for their observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Exploration of 4,5-Heptadien-2-one, 3,3,6-trimethyl- in Material Science and Environmental Chemistry

The unique chemical structure of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, suggests potential applications in material science. The presence of two double bonds in the allene moiety and the ketone group provides multiple sites for polymerization. It could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers with unique thermal and mechanical properties. The chirality of certain derivatives could also be exploited to create polymers with specific optical properties.

In the realm of environmental chemistry, understanding the fate and transport of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, is crucial, given its presence in various natural products and its potential release into the environment. As a volatile organic compound (VOC), its atmospheric chemistry is of particular interest. Studies on its reactions with atmospheric oxidants, such as hydroxyl radicals and ozone, would be necessary to determine its atmospheric lifetime and the formation of secondary organic aerosols.

Furthermore, investigating the biodegradation of this compound by soil and water microorganisms is important for assessing its environmental persistence. Such studies could also reveal novel enzymatic pathways for the degradation of allenic compounds.

Synergistic Research in Natural Product Discovery and Synthetic Biology

The discovery of 4,5-Heptadien-2-one, 3,3,6-trimethyl-, in diverse organisms highlights the potential for synergistic research in natural product discovery and synthetic biology. Genome mining of other related species could lead to the discovery of new analogs of this compound with potentially enhanced or novel biological activities.

Once the biosynthetic pathway has been elucidated, synthetic biology approaches can be used to engineer microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, for the heterologous production of 4,5-Heptadien-2-one, 3,3,6-trimethyl-. This would provide a sustainable and scalable source of the compound for further research and potential commercial applications, overcoming the limitations of extraction from natural sources.

Furthermore, the enzymes from the biosynthetic pathway could be used as biocatalysts for the synthesis of novel, non-natural derivatives. By feeding precursor analogs to engineered microbial strains or by using the isolated enzymes in vitro, a wide range of new allenic ketones could be generated, expanding the chemical space for drug discovery and other applications.

Q & A

Q. What are the natural sources and biological activities of 3,3,6-trimethyl-4,5-heptadien-2-one?

This compound is found in essential oils of plants such as Artemisia kotuchovii and has been identified in volatile organic compound (VOC) emissions from grapevines, where it contributes to aroma profiles and pathogen defense . Its antimicrobial activity against E. coli, Staphylococcus aureus, and Listeria monocytogenes has been documented, with inhibition zones ranging from 12–15 mm in disc diffusion assays . Methodologically, GC-MS is recommended for identifying its presence in plant extracts, as demonstrated in studies analyzing bioactive compounds in essential oils .

Q. How can 3,3,6-trimethyl-4,5-heptadien-2-one be synthesized?

A catalytic isomerization approach using vanadium or molybdenum complexes can convert allenyl allylic alcohols (e.g., 6-methyl-1,2,5-heptatrien-4-ol) into the target compound with high selectivity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products. Characterization via ¹³C-NMR is critical to confirm structural integrity, particularly when analyzing metal-complexed intermediates .

Q. What spectroscopic techniques are suitable for structural elucidation?

¹³C-NMR spectroscopy provides insights into electronic environments, especially when studying interactions with transition metals like iron . For stereochemical analysis, GC-MS coupled with chiral columns can resolve E/Z isomers, as demonstrated in studies of its stereoisomers (e.g., (E)-6-methyl-3,5-heptadien-2-one) .

Advanced Research Questions

Q. How does stereochemistry influence the antimicrobial efficacy of 3,3,6-trimethyl-4,5-heptadien-2-one?

The E-isomer exhibits distinct antimicrobial properties compared to the Z-isomer due to differences in spatial arrangement affecting membrane penetration. For example, the E-isomer shows enhanced activity against Gram-positive bacteria (Staphylococcus aureus), likely due to optimized hydrophobic interactions with lipid bilayers . Experimental design should include enantioselective synthesis (e.g., chiral catalysts) and comparative bioassays under controlled pH and temperature.

Q. What oxidative pathways lead to the formation of this compound in natural systems?

During zeaxanthin degradation in soybean oil, 3,3,6-trimethyl-4,5-heptadien-2-one forms as a volatile oxidation byproduct. This process is accelerated under UV exposure and high oxygen tension . To study this, HPLC-UV/Vis can track precursor degradation, while headspace GC-MS monitors volatile emissions. Antioxidant additives (e.g., tocopherols) should be tested to suppress its formation in lipid-rich matrices .

Q. How does 3,3,6-trimethyl-4,5-heptadien-2-one modulate immune responses?

In vitro studies on human neutrophils reveal dose-dependent inhibition of calcium flux (IC₅₀ ~10 µM) and reactive oxygen species (ROS) production, suggesting anti-inflammatory potential . Experimental protocols should include flow cytometry for ROS quantification and transwell assays for chemotaxis inhibition. Cross-validation with murine models is recommended to assess in vivo relevance.

Q. What are the challenges in quantifying this compound in complex matrices?

Co-elution with structurally similar terpenoids (e.g., alloocimene derivatives) in GC-MS necessitates advanced peak deconvolution software (e.g., AMDIS) and stable isotope dilution assays (SIDAs) for accuracy . For plant tissues, solid-phase microextraction (SPME) coupled with GC×GC-TOFMS improves sensitivity in VOC profiling .

Data Contradictions and Resolution

  • Antimicrobial Activity Variability : Discrepancies in inhibition zone sizes across studies (e.g., 12–15 mm for S. aureus) may arise from differences in bacterial strain susceptibility or assay conditions (e.g., agar composition). Standardized CLSI/MH agar protocols are advised .
  • Stereoisomer Identification : Conflicting reports on isomer ratios in plant extracts highlight the need for chiral stationary phases in GC-MS to resolve E/Z configurations unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.